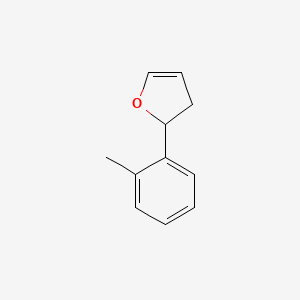
2,3-Dihydro-2-(methylphenyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2-(methylphenyl)furan is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-(methylphenyl)furan can be achieved through several methods. One common approach involves the hydrogenation of 2-(methylphenyl)furan under specific conditions. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. These processes are optimized for efficiency and yield, utilizing continuous flow reactors and advanced catalytic systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-(methylphenyl)furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions to achieve substitution.
Major Products
Scientific Research Applications
2,3-Dihydro-2-(methylphenyl)furan has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research into its pharmacological properties has shown promise for developing new drugs, particularly in the areas of antimicrobial and anticancer therapies.
Industry: It is utilized in the production of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-(methylphenyl)furan involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydro-2,2’-bifurans: These compounds share a similar furan ring structure but differ in their substitution patterns and reactivity.
Benzofuran Derivatives: Benzofurans have a fused benzene ring, which imparts different chemical and biological properties compared to 2,3-Dihydro-2-(methylphenyl)furan.
Uniqueness
Its ability to undergo a variety of chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
103433-72-3 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-(2-methylphenyl)-2,3-dihydrofuran |
InChI |
InChI=1S/C11H12O/c1-9-5-2-3-6-10(9)11-7-4-8-12-11/h2-6,8,11H,7H2,1H3 |
InChI Key |
SQXFITIFOQUACS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















